![molecular formula C21H22ClFN2O5 B7452274 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)propan-1-one;oxalic acid](/img/structure/B7452274.png)
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)propan-1-one;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)propan-1-one;oxalic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)propan-1-one;oxalic acid involves the modulation of certain neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has been found to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI), leading to its potential applications in the treatment of depression and anxiety disorders.
Biochemical and Physiological Effects
Studies have shown that 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)propan-1-one;oxalic acid has significant biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the release of certain inflammatory cytokines. It also has anxiolytic effects, reducing anxiety and promoting relaxation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)propan-1-one;oxalic acid is its high purity and stability, making it an ideal compound for use in lab experiments. However, its potential toxicity and side effects must be carefully considered, and proper safety precautions must be taken when handling the compound.
Direcciones Futuras
Include further studies on its potential use in the treatment of depression, anxiety disorders, and other diseases. Additionally, research on the compound's potential toxicity and side effects must be conducted to ensure its safe use in lab experiments and potential clinical applications.
In conclusion, 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)propan-1-one;oxalic acid is a promising compound with significant potential applications in scientific research. Its synthesis method has been extensively studied and optimized, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored. Further research on this compound is necessary to fully understand its potential applications and ensure its safe use in lab experiments and potential clinical applications.
Métodos De Síntesis
The synthesis of 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)propan-1-one;oxalic acid involves the reaction of 4-fluorophenylpropanone with 3-chlorophenylpiperazine in the presence of a catalyst. The resulting product is then treated with oxalic acid to form the final compound. This synthesis method has been extensively studied and optimized to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)propan-1-one;oxalic acid has been studied for its potential applications in various fields of scientific research. It has been found to have significant anti-inflammatory, analgesic, and anxiolytic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)propan-1-one;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O.C2H2O4/c20-16-2-1-3-18(14-16)23-12-10-22(11-13-23)9-8-19(24)15-4-6-17(21)7-5-15;3-1(4)2(5)6/h1-7,14H,8-13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHOUEAWTWNHCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)C2=CC=C(C=C2)F)C3=CC(=CC=C3)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


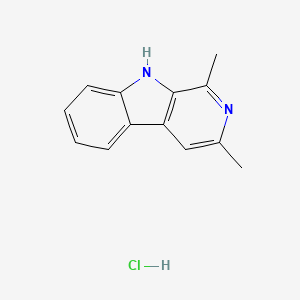
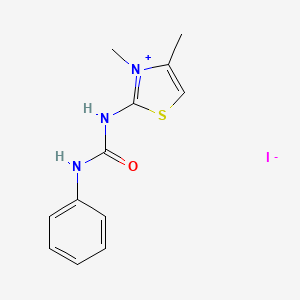


![N-[4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]phenyl]acetamide;hydrochloride](/img/structure/B7452234.png)




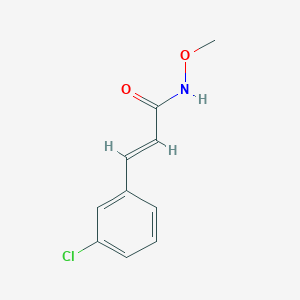
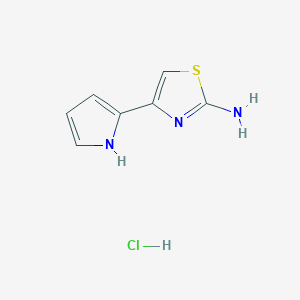
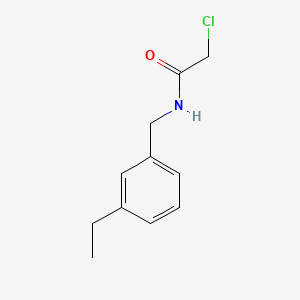
![1-(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-prop-2-enylthiourea](/img/structure/B7452282.png)